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Abstract

CKD-519 is a potent and selective inhibitor of the Cholesteryl Ester Transfer Protein (CETP),
developed for the treatment of dyslipidemia. By inhibiting CETP, CKD-519 aims to raise High-
Density Lipoprotein Cholesterol (HDL-C) levels, a key factor in reverse cholesterol transport,
and potentially reduce the risk of cardiovascular diseases. This technical guide provides an in-
depth overview of the pharmacology and toxicology profile of CKD-519, based on currently
available data from a first-in-human, single ascending dose clinical trial. The document details
the drug's mechanism of action, pharmacokinetic and pharmacodynamic properties, and initial
safety findings in healthy volunteers. Methodologies for the key clinical study and relevant
bioanalytical assays are also described.

Introduction

Dyslipidemia, characterized by abnormal levels of lipids in the blood, is a major risk factor for
the development of atherosclerosis and subsequent cardiovascular events. While statins
effectively lower Low-Density Lipoprotein Cholesterol (LDL-C), a significant residual risk
remains, which has prompted research into other lipid-modifying targets. One such target is the
Cholesteryl Ester Transfer Protein (CETP), which facilitates the transfer of cholesteryl esters
from HDL to apolipoprotein B-containing lipoproteins. Inhibition of CETP is a therapeutic
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strategy aimed at increasing HDL-C levels and enhancing reverse cholesterol transport.[1][2]
CKD-519 has emerged as a novel CETP inhibitor with high potency and selectivity.[3]

Pharmacology
Mechanism of Action

CKD-519 exerts its pharmacological effect by inhibiting the activity of Cholesteryl Ester
Transfer Protein (CETP).[3] CETP is a plasma protein that mediates the transfer of cholesteryl
esters from High-Density Lipoproteins (HDL) to Very-Low-Density Lipoproteins (VLDL) and
Low-Density Lipoproteins (LDL) in exchange for triglycerides.[1][2] By blocking this transfer,
CKD-519 leads to an accumulation of cholesterol in HDL particles, thereby increasing the
concentration of HDL-C in the plasma. This is believed to enhance the process of reverse
cholesterol transport, where excess cholesterol is removed from peripheral tissues and
transported back to the liver for excretion.
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Figure 1: Signaling pathway of CKD-519's inhibitory action on CETP.
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Pharmacokinetics

A single ascending dose study in healthy adult subjects provided the following pharmacokinetic
data for CKD-519.[4][5]

Table 1: Pharmacokinetic Parameters of CKD-519 in Healthy Subjects (Single Dose)

AUClast

Dose (mg) Cmax (ng/mL) Tmax (h) t1/2 (h)
(ng-h/mL)

25 104.5 £ 28.2 6.0 (4.0-8.0) 2680.1 + 603.4 48.9 + 10.5

50 165.7 £ 415 5.0 (4.0-8.0) 4893.3 £ 1045.6 40.0+5.9

100 288.5+84.8 5.0 (4.0-8.0) 9488.7 + 2529.1 554 +14.7
15473.8 +

200 413.2+134.1 6.0 (4.0-8.0) 69.8 £ 16.5
5066.0
21108.7 +

400 501.8 + 146.9 6.0 (4.0-24.0) 70.4+19.8
6835.1

Data are presented as mean + standard deviation for Cmax, AUClast, and t1/2, and as median
(range) for Tmax.[4]

Key observations from the pharmacokinetic analysis include:

e Absorption: CKD-519 reached maximum plasma concentration (Cmax) at a median of 5-6
hours post-dose.[4][5]

o Dose Proportionality: Both Cmax and the area under the plasma concentration-time curve
(AUC) increased with the dose. However, the dose-normalized Cmax and AUC decreased
with each incremental dose, suggesting non-linear pharmacokinetics.[4][5]

o Elimination: The drug exhibited a long terminal half-life, ranging from approximately 40 to 70
hours, supporting the potential for once-daily dosing.[4][5]

Pharmacodynamics
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The pharmacodynamic effects of CKD-519 were assessed by measuring the inhibition of CETP

activity in healthy subjects.

Table 2: Pharmacodynamic Parameters of CKD-519 in Healthy Subjects (Single Dose)

Maximum CETP Inhibition Time to Maximum

Dose (mg) (%) Inhibition (h)
25 63.3+6.9 8.0 (6.0-12.0)
50 68.6 + 6.3 8.0 (4.0-12.0)
100 785+ 4.5 8.0 (8.0-12.0)
200 80.7 £ 4.2 8.0 (6.0-12.0)
400 83.0 5.6 8.0 (4.0-12.0)

Data are presented as mean * standard deviation for Maximum CETP Inhibition and as median

(range) for Time to Maximum Inhibition.[4]

Key pharmacodynamic findings include:

o CETP Inhibition: CKD-519 demonstrated potent, dose-dependent inhibition of CETP activity,
with maximum inhibition ranging from 63% to 83%.[4][5]

e Onset of Action: The maximum decrease in CETP activity was observed between 6 to 8

hours post-dose.[4][5]

o Concentration-Effect Relationship: A sigmoid Emax model best described the relationship

between CKD-519 plasma concentrations and CETP activity, with a calculated EC50 of 17.3

ng/mL.[4][5]

Toxicology

The available toxicology data for CKD-519 is currently limited to the safety findings from the

single ascending dose study in healthy human subjects. Comprehensive preclinical toxicology

studies, including genotoxicity, carcinogenicity, and reproductive and developmental toxicity,

are not publicly available at this time.
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Clinical Safety

In a randomized, double-blind, placebo-controlled, single ascending dose study involving 40
healthy subjects, single doses of CKD-519 up to 400 mg were reported to be well tolerated.[4]

[5]

Table 3: Summary of Adverse Events in Healthy Subjects

Placebo (n=10) CKD-519 (n=30)
Number of Subjects with at
3(30.0) 8 (26.7)
least one AE (%)
Total Number of AEs 4 11

o Oropharyngeal pain,
Most Common AEs Headache, Dizziness o
Headache, Dizziness

AE: Adverse Event[4]
Key safety observations were:

o Atotal of 11 adverse events were reported in subjects who received CKD-519, all of which
were of mild or moderate intensity and resolved without complications.[4][5]

e There were no serious adverse events reported.[4]

o Importantly, there were no clinically significant effects on blood pressure, a concern with
some previous CETP inhibitors.[4][5]

Experimental Protocols
Clinical Study Design: Single Ascending Dose Trial

The primary source of the presented data is a randomized, double-blind, placebo-controlled,
single ascending dose study.

o Study Population: Healthy adult male subjects.
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Study Design: Five cohorts, each with 8 subjects, were administered a single oral dose of
CKD-519 (25, 50, 100, 200, or 400 mg) or a matching placebo. Within each cohort, 6
subjects received CKD-519 and 2 received placebo.

Pharmacokinetic Sampling: Blood samples were collected at pre-dose and at various time
points up to 168 hours post-dose. Plasma concentrations of CKD-519 were determined
using a validated analytical method (details not specified in the publication).

Pharmacodynamic Sampling: Blood samples for the measurement of CETP activity were
collected at the same time points as the pharmacokinetic samples.

Safety Assessments: Safety and tolerability were monitored through the recording of adverse
events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.
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Experimental Workflow: Single Ascending Dose Clinical Trial
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Figure 2: Workflow of the single ascending dose clinical trial for CKD-519.
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Bioanalytical Method: CETP Activity Assay

The specific details of the CETP activity assay used in the CKD-519 clinical trial were not
provided in the publication. However, a common method for determining CETP activity is a
fluorometric assay.

e Principle: A donor particle containing a self-quenched fluorescent lipid is incubated with an
acceptor particle in the presence of a plasma sample containing CETP. CETP facilitates the
transfer of the fluorescent lipid from the donor to the acceptor particle, resulting in an
increase in fluorescence that is proportional to the CETP activity.

« Reagents:

o

Donor particles (containing a self-quenched fluorescent neutral lipid)

[¢]

Acceptor particles

[e]

CETP assay buffer

[e]

Plasma samples

o

Microplate reader capable of fluorescence detection (e.g., excitation at 465 nm and
emission at 535 nm).

e General Procedure:
o Prepare a reaction mixture containing the donor and acceptor particles in the assay buffer.
o Add a small volume of the plasma sample to the reaction mixture in a 96-well plate.
o Incubate the plate at 37°C for a specified period (e.g., 1-3 hours).
o Measure the fluorescence intensity at the appropriate wavelengths.

o Calculate CETP activity based on the change in fluorescence over time, often relative to a
standard curve.

Conclusion
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CKD-519 is a potent inhibitor of CETP that has demonstrated a favorable pharmacokinetic and
pharmacodynamic profile in early clinical development. Its long half-life supports a once-daily
dosing regimen, and it effectively inhibits CETP activity in a dose-dependent manner. The initial
safety data from a single ascending dose study in healthy volunteers are encouraging, with the
drug being well-tolerated and showing no adverse effects on blood pressure. Further clinical
studies, including multiple-dose trials and studies in patients with dyslipidemia, are necessary
to fully elucidate the efficacy and long-term safety of CKD-519. Additionally, the public
availability of comprehensive preclinical toxicology data would provide a more complete
understanding of its safety profile.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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